molecular formula C12H11N3O2 B13134513 2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid CAS No. 1227580-16-6

2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid

Cat. No.: B13134513
CAS No.: 1227580-16-6
M. Wt: 229.23 g/mol
InChI Key: HMVGOCIKJNUTCZ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid is a complex organic compound featuring a pyridine ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with a suitable amine under controlled conditions to form the desired pyridine derivative. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid is unique due to its specific arrangement of functional groups, which allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets. This makes it a versatile compound for research and industrial applications .

Properties

CAS No.

1227580-16-6

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-(2-amino-5-pyridin-4-ylpyridin-3-yl)acetic acid

InChI

InChI=1S/C12H11N3O2/c13-12-9(6-11(16)17)5-10(7-15-12)8-1-3-14-4-2-8/h1-5,7H,6H2,(H2,13,15)(H,16,17)

InChI Key

HMVGOCIKJNUTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)N)CC(=O)O

Origin of Product

United States

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